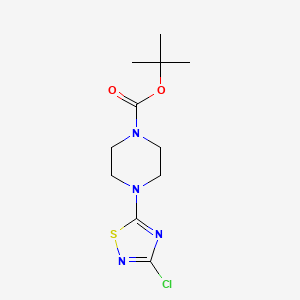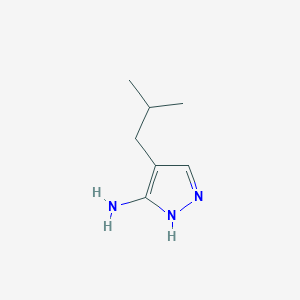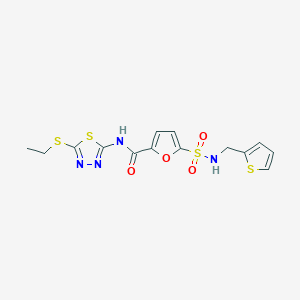
3-(4-Bromobutyl)-6-methylpyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromobutyl)-6-methylpyrimidin-4-one, also known as BBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBMP is a pyrimidine derivative that has a bromobutyl group attached to its third position, making it a unique compound with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromobutyl)-6-methylpyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are essential for cell growth and division. 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication, and tubulin, which is involved in cell division. 3-(4-Bromobutyl)-6-methylpyrimidin-4-one may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. At high concentrations, 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been shown to induce oxidative stress and DNA damage, leading to cell death. 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Bromobutyl)-6-methylpyrimidin-4-one has several advantages for lab experiments, including its high purity, stability, and reproducibility. 3-(4-Bromobutyl)-6-methylpyrimidin-4-one can be easily synthesized in large quantities and can be stored for long periods without degradation. However, 3-(4-Bromobutyl)-6-methylpyrimidin-4-one also has some limitations for lab experiments, including its low solubility in water and some organic solvents, which may affect its bioavailability and toxicity. 3-(4-Bromobutyl)-6-methylpyrimidin-4-one may also interact with other compounds in the experimental system, leading to false-positive or false-negative results.
Direcciones Futuras
There are several future directions for the research on 3-(4-Bromobutyl)-6-methylpyrimidin-4-one, including the optimization of its synthesis method, the identification of its specific targets and mechanisms of action, the evaluation of its toxicity and pharmacokinetics, and the development of its applications in medicine, agriculture, and material science. 3-(4-Bromobutyl)-6-methylpyrimidin-4-one may also be used as a scaffold for the synthesis of novel compounds with improved properties and activities. The research on 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has the potential to contribute to the development of new therapies and technologies for various fields.
Métodos De Síntesis
The synthesis of 3-(4-Bromobutyl)-6-methylpyrimidin-4-one can be achieved through various methods, including the reaction of 3-aminopyridine with 4-bromobutyl chloride in the presence of a base or the reaction of 3-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 4-bromobutylamine. The yield of 3-(4-Bromobutyl)-6-methylpyrimidin-4-one can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. In agriculture, 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been used as a plant growth regulator to enhance crop yield and quality. In material science, 3-(4-Bromobutyl)-6-methylpyrimidin-4-one has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and sensors.
Propiedades
IUPAC Name |
3-(4-bromobutyl)-6-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-8-6-9(13)12(7-11-8)5-3-2-4-10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRPBJZUZYPPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobutyl)-6-methylpyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Hydroxy-5-azaspiro[3.5]nonan-6-one](/img/structure/B2646149.png)

![2-(2-Cyanopyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2646155.png)


![Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate](/img/structure/B2646159.png)


![N-isopropyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2646165.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2646167.png)
